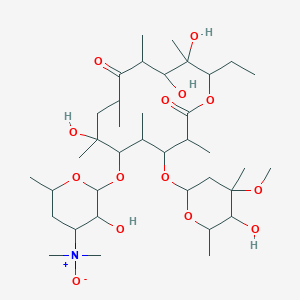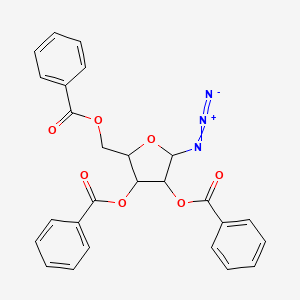
Fructose-1,6-diphosphate magnesium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fructose-1,6-diphosphate magnesium salt can be synthesized through enzymatic processes. One method involves the enzymatic conversion of adenosine 5’-diphosphate to adenosine 5’-triphosphate using an acetate kinase-containing microorganism, followed by the conversion of a substrate capable of being converted to glucose or fructose to fructose-1,6-diphosphate . The magnesium salt form can be obtained by reacting fructose-1,6-diphosphate with a magnesium-containing compound .
Industrial Production Methods
Industrial production of fructose-1,6-diphosphate typically involves yeast-mediated phosphorylation. This process uses yeast and a nutrient mixture containing glucose and inorganic phosphoric acid. The yeast is pre-treated to increase cell wall permeability, allowing for the synthesis of fructose-1,6-diphosphate through fermentation .
Análisis De Reacciones Químicas
Types of Reactions
Fructose-1,6-diphosphate magnesium salt undergoes various biochemical reactions, primarily within the glycolytic pathway. It is involved in oxidation-reduction reactions and can be split into dihydroxyacetone phosphate and glyceraldehyde-3-phosphate by the enzyme aldolase .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include enzymes such as aldolase, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase . These reactions typically occur under physiological conditions, such as neutral pH and body temperature.
Major Products Formed
The major products formed from the reactions of this compound include dihydroxyacetone phosphate and glyceraldehyde-3-phosphate, which are further metabolized in the glycolytic pathway .
Aplicaciones Científicas De Investigación
Fructose-1,6-diphosphate magnesium salt has a wide range of scientific research applications:
Mecanismo De Acción
Fructose-1,6-diphosphate magnesium salt exerts its effects through several mechanisms:
Comparación Con Compuestos Similares
Fructose-1,6-diphosphate magnesium salt can be compared with other similar compounds such as:
Fructose-1,6-diphosphate calcium salt: Similar in structure but contains calcium instead of magnesium.
Fructose-1,6-diphosphate trisodium salt: Another derivative used in biochemical studies, particularly in the synthesis of nanostructures.
This compound is unique due to its specific interactions with magnesium ions, which can influence its biochemical properties and applications.
Propiedades
Fórmula molecular |
C6H12MgO12P2 |
|---|---|
Peso molecular |
362.41 g/mol |
Nombre IUPAC |
magnesium;[(2R,3R,5S)-3,4,5-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H14O12P2.Mg/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);/q;+2/p-2/t3-,4+,5?,6+;/m1./s1 |
Clave InChI |
NKZNNLMUFZCZLJ-ZHVXJHSSSA-L |
SMILES isomérico |
C([C@@H]1[C@@H](C([C@@](O1)(COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Mg+2] |
SMILES canónico |
C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid](/img/structure/B13392755.png)
![N-(4-aminobutyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13392756.png)
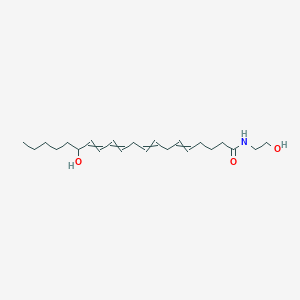
![2-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13392772.png)
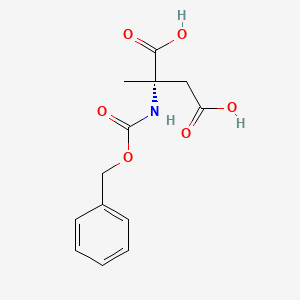
![4-[4-[4-[4-(Dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate](/img/structure/B13392782.png)
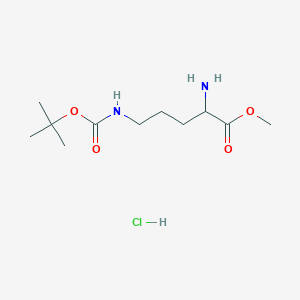
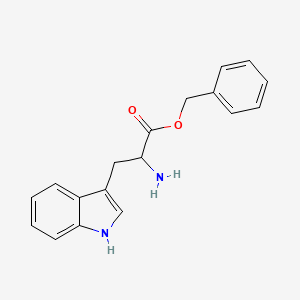
![4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13392794.png)
![2-[2-[[6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392801.png)
![Tert-butyl 4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyloxy]piperidine-1-carboxylate](/img/structure/B13392802.png)
